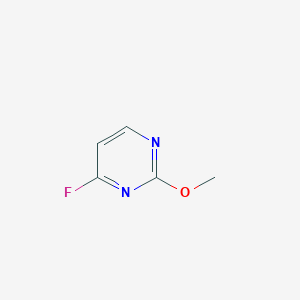

4-Fluoro-2-methoxypyrimidine

Description

Significance of Fluorinated Pyrimidine (B1678525) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

Fluorinated pyrimidine scaffolds are fundamental structural motifs that have garnered immense interest in organic and medicinal chemistry. The strategic incorporation of fluorine atoms into the pyrimidine ring can profoundly alter the molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a molecule to its biological target. ontosight.ainih.gov This has led to the widespread application of fluorinated pyrimidines in the development of therapeutic agents, particularly in oncology, virology, and microbiology. sigmaaldrich.comchembk.com

The quintessential example of a fluorinated pyrimidine in medicine is 5-Fluorouracil (5-FU), a drug that has been a mainstay of cancer chemotherapy for decades. nih.govamericanelements.com The success of 5-FU has spurred extensive research into other fluorinated pyrimidines, aiming to refine efficacy, expand the therapeutic window, and overcome mechanisms of resistance. Beyond medicine, these compounds are also valuable in materials science and agrochemicals, serving as crucial intermediates or active ingredients. sigmaaldrich.comchembk.com The ability of fluorine to fine-tune electronic properties makes these scaffolds attractive for creating advanced materials with tailored characteristics.

Overview of 4-Fluoro-2-methoxypyrimidine and Related Isomers (e.g., 5-Fluoro-2-methoxypyrimidine derivatives) as Key Heterocyclic Building Blocks

This compound is a key heterocyclic building block, valued for its specific arrangement of functional groups. The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is functionalized with a fluorine atom at the 4-position and a methoxy (B1213986) group at the 2-position. This precise substitution pattern makes it a versatile reagent in organic synthesis. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of other functional groups, while the methoxy group influences the reactivity and solubility of the molecule. sigmaaldrich.com

Its isomers, such as 5-Fluoro-2-methoxypyrimidine and 2-Fluoro-5-methoxypyrimidine, are also significant building blocks. sigmaaldrich.comchemicalbook.com The position of the fluorine and methoxy groups dramatically influences the molecule's electronic properties and steric environment, thereby dictating its reactivity and potential applications. nih.govsigmaaldrich.com For instance, the reactivity of the C-F bond towards nucleophiles will differ depending on its position relative to the ring's nitrogen atoms. These isomers, along with related derivatives like 4-amino and 4-chloro substituted versions, provide chemists with a powerful toolkit for constructing complex molecular architectures for drug discovery and materials science. sigmaaldrich.comchembk.com

Below is a comparative table of this compound and some of its related isomers, highlighting their basic properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₅H₅FN₂O | 128.10 | 181349-65-3 |

| 5-Fluoro-2-methoxypyrimidine | C₅H₅FN₂O | 128.10 | 62802-42-0 |

| 4-Chloro-5-fluoro-2-methoxypyrimidine (B592546) | C₅H₄ClFN₂O | 162.55 | 1801-06-5 |

| 4-Amino-5-fluoro-2-methoxypyrimidine | C₅H₆FN₃O | 143.12 | 1993-63-1 |

| 5-Fluoro-2-methoxypyrimidin-4(3H)-one | C₅H₅FN₂O₂ | 144.10 | 1480-96-2 |

Note: Data is compiled from various chemical databases and supplier information. Properties for the title compound are based on computed data where direct experimental values are not widely available.

Historical Development and Evolution of Research on Fluorinated Pyrimidines

The journey of fluorinated pyrimidines began in the mid-20th century, driven by the quest for more effective cancer treatments. The rationale was based on the observation that substituting hydrogen with fluorine in biologically active molecules could lead to compounds with potent and often beneficial properties. This hypothesis culminated in the seminal synthesis of 5-Fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues. nih.gov Their work demonstrated that 5-FU could effectively inhibit tumor growth by interfering with nucleic acid synthesis.

Following this breakthrough, the late 1950s and 1960s saw a surge in research focused on understanding the metabolism, mechanism of action, and clinical application of 5-FU and related analogues like 5-fluoroorotic acid. These early studies laid the groundwork for the entire field, establishing the core principle that fluorinated pyrimidines could act as powerful antimetabolites. Over the subsequent decades, research evolved from synthesizing first-generation analogues to developing more sophisticated derivatives and prodrugs with improved pharmacological profiles. This historical progression set the stage for the highly specific and varied applications of fluorinated pyrimidines seen today.

Current Research Trends and Future Prospects for this compound

Current research on fluorinated pyrimidines is increasingly focused on precision medicine and the development of highly targeted therapies. nih.govamericanelements.com Scientists are exploring novel mechanisms of action that go beyond the classical inhibition of thymidylate synthase, looking at how these compounds interact with other cellular machinery, including various RNA and DNA modifying enzymes. nih.govamericanelements.com

For building blocks like this compound, research is geared towards leveraging their unique reactivity in novel synthetic methodologies. The development of efficient, mild, and selective methods for creating new C-N, C-O, and C-S bonds using fluorinated pyrimidines as electrophiles is a major trend. This enables the rapid generation of diverse chemical libraries for screening in drug discovery and agrochemical research.

Future prospects for this compound and its relatives are bright. They are being utilized as key intermediates in the synthesis of complex molecules, including herbicides like florasulam. Furthermore, the incorporation of fluorine-18, a positron-emitting isotope, into these scaffolds is a promising avenue for the development of new positron emission tomography (PET) imaging agents. chembk.com These agents could allow for non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the development of new drugs. The continued exploration of these versatile building blocks is expected to yield significant advances in both medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H5FN2O |

|---|---|

Molecular Weight |

128.1 g/mol |

IUPAC Name |

4-fluoro-2-methoxypyrimidine |

InChI |

InChI=1S/C5H5FN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 |

InChI Key |

HFSXSCHYWOVNBJ-UHFFFAOYSA-N |

SMILES |

COC1=NC=CC(=N1)F |

Canonical SMILES |

COC1=NC=CC(=N1)F |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Methoxypyrimidine and Its Key Derivatives

De Novo Synthesis Approaches to the Pyrimidine (B1678525) Ring System Incorporating Fluorine and Methoxy (B1213986) Moieties

De novo synthesis offers a direct route to fluorinated and methoxylated pyrimidines by constructing the heterocyclic ring from simpler, non-cyclic starting materials. This bottom-up approach allows for the precise placement of desired functional groups.

Strategies Utilizing β-Fluoroenolate Salts in Pyrimidine Formation

One established method for creating the pyrimidine skeleton with a fluorine substituent already in place involves the reaction of isothiourea salts with α-fluoro-β-ketoester enolates. nih.govmdpi.com This ring closure approach, a modification of early pyrimidine synthesis techniques, directly yields a fluorinated pyrimidine ring. nih.govmdpi.com However, a significant drawback of this method has been the high toxicity associated with the ethyl fluoroacetate reagent often used. nih.govmdpi.com

Heterocyclization Reactions Employing Fluorinated Precursors

The construction of the pyrimidine ring can also be achieved through cyclization reactions that utilize various fluorinated building blocks. These methods provide a versatile means of introducing fluorine into the pyrimidine core during its formation.

Microwave-assisted cyclization has been shown to be an efficient method for producing fluoroalkyl pyrimidines. mdpi.com This technique allows for faster reaction times and efficient synthesis from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com Another approach involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which proceeds through an aza-Michael addition, intramolecular cyclization, and subsequent dehydrohalogenation/dehydration to yield trifluoromethylated pyrimidines. organic-chemistry.org

Functional Group Interconversions on Pre-existing Pyrimidine Cores

An alternative to de novo synthesis is the modification of an already formed pyrimidine ring. This top-down approach allows for the introduction of fluorine and methoxy groups through various functional group interconversions.

Introduction of Fluorine via Electrophilic or Nucleophilic Fluorination

Fluorine can be introduced onto a pyrimidine ring through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This process involves the delivery of a formal "positive-fluorine" to an electron-rich pyrimidine ring. nih.gov Reagents such as Selectfluor™ (F-TEDA-BF4) have been developed to overcome the handling difficulties of earlier fluorinating agents and provide a practical route for fluorination. nih.gov Electrophilic fluorination of pyrimidines typically occurs at the 5-position, which is the most electron-rich position on the ring. wikipedia.org

Nucleophilic Fluorination: This method involves the displacement of a leaving group, such as a halogen, by a fluoride (B91410) ion. The 2-, 4-, and 6-positions of the pyrimidine ring are electron-deficient and thus more susceptible to nucleophilic attack. wikipedia.org Various catalytic methods, including transition-metal catalysis, organocatalysis, and photoredox catalysis, have been developed to facilitate nucleophilic fluorination under milder conditions. ucla.edu

Methoxylation Strategies on Halogenated Pyrimidines

The methoxy group is typically introduced onto a pyrimidine ring by the nucleophilic substitution of a halogen atom, most commonly chlorine, with a methoxide source. For example, 2,4-dichloro-5-fluoropyrimidine can be treated with sodium methoxide to yield 2,4-dimethoxy-5-fluoropyrimidine. google.com Similarly, 2,4-difluoro-5-nitroaniline can be reacted with sodium methoxide in anhydrous methanol (B129727) to produce 4-fluoro-2-methoxy-5-nitroaniline. chemicalbook.com

Preparation of 4-Fluoro-2-methoxypyrimidine from 4-Chloro-5-fluoro-2-methoxypyrimidine (B592546) Analogs

A common and direct route to this compound involves the manipulation of related halogenated precursors. One such precursor is 4-chloro-5-fluoro-2-methoxypyrimidine.

A general procedure for the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine starts from 2-methoxy-5-fluorouracil. chemicalbook.com This starting material is dissolved in toluene with triethylamine, and upon heating, trichlorophosphorus is added to facilitate the chlorination, yielding the desired product. chemicalbook.com

| Starting Material | Reagents | Product | Yield |

| 2-methoxy-5-fluorouracil | Toluene, Triethylamine, Trichlorophosphorus | 2-methoxy-4-chloro-5-fluoropyrimidine | 95.0% (molar) |

| Data sourced from ChemicalBook chemicalbook.com |

Transformations from Pyrimidinones or Other Oxygenated Pyrimidines

The conversion of pyrimidinones and other oxygenated pyrimidines into this compound typically involves a two-step process: chlorination followed by fluorination. This strategy leverages the greater reactivity of the 4-position in the pyrimidine ring for nucleophilic substitution.

A common starting material for this transformation is a 2-methoxypyrimidin-4-one derivative. The hydroxyl group at the 4-position can be converted to a chloro group, which is a better leaving group, facilitating the subsequent introduction of fluorine. For instance, 2-methoxy-5-fluorouracil can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-methoxy-4-chloro-5-fluoropyrimidine. In a typical procedure, 2-methoxy-5-fluorouracil is dissolved in a suitable solvent such as toluene, and triethylamine is added as a base. The reaction mixture is heated, and phosphorus oxychloride is added dropwise. After completion of the reaction, a standard workup involving quenching with water and extraction yields the chlorinated intermediate.

The subsequent and crucial step is the halogen exchange reaction, where the chlorine atom at the 4-position is replaced by a fluorine atom. This is commonly achieved using a fluoride salt, such as potassium fluoride (KF). The 4-chloro-2-methoxypyrimidine intermediate is reacted with KF in a suitable solvent and at an elevated temperature to facilitate the nucleophilic aromatic substitution. The choice of solvent and reaction conditions is critical for the efficiency of this step.

An alternative approach involves starting from a dihydroxypyrimidine, such as uracil (2,4-dihydroxypyrimidine). This precursor can be first converted to a dichlorinated intermediate, 2,4-dichloropyrimidine, using a chlorinating agent like phosphorus oxychloride. Subsequently, a selective methoxylation at the 2-position followed by a selective fluorination at the 4-position can, in principle, lead to the desired product. The regioselectivity of these substitutions is a key challenge in this route, as the 4-position is generally more reactive towards nucleophiles than the 2-position in 2,4-dichloropyrimidines.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. While specific green synthetic routes for this compound are not extensively documented in publicly available literature, general green approaches for pyrimidine synthesis can be adapted.

One key area of focus is the use of safer and more environmentally benign reagents and solvents. For the chlorination step, replacing hazardous reagents like phosphorus oxychloride with greener alternatives is a desirable goal. Similarly, in the fluorination step, exploring the use of less toxic and more efficient fluorinating agents is an active area of research.

Solvent selection is another critical aspect of green chemistry. Traditional syntheses often employ volatile organic solvents. The development of synthetic methods in greener solvents, such as water, ionic liquids, or even solvent-free conditions, would significantly improve the environmental footprint of this compound production. For example, the use of phase-transfer catalysts can facilitate reactions in biphasic systems, reducing the need for large volumes of organic solvents.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can improve process efficiency and reduce waste generation. A one-pot procedure for the transformation of a pyrimidinone to this compound would represent a significant advancement in its green synthesis.

Scalable Synthetic Routes for Research and Industrial Applications

The development of scalable synthetic routes is crucial for the transition of a chemical compound from laboratory-scale research to industrial production. For this compound, a scalable synthesis would need to address factors such as cost-effectiveness, safety, and robustness of the process.

The chlorination and subsequent fluorination route starting from a suitable pyrimidinone derivative holds promise for scalability. The starting materials are often commercially available and relatively inexpensive. The reaction conditions for both steps, while requiring careful control, are generally amenable to scale-up in standard chemical reactors.

A key consideration for industrial applications is the purification of the final product. Developing crystallization or distillation methods that are efficient on a large scale is essential for obtaining high-purity this compound.

Process optimization is another critical aspect of developing a scalable route. This involves a detailed study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading (if applicable) to maximize yield and minimize the formation of byproducts. Design of Experiments (DoE) can be a powerful tool in this optimization process.

Furthermore, ensuring the safety of the process at an industrial scale is paramount. This includes a thorough risk assessment of all reagents and reaction conditions, as well as the implementation of appropriate safety measures to handle potentially hazardous materials and control exothermic reactions. Continuous flow chemistry is an emerging technology that can offer significant advantages in terms of safety and scalability for the production of fine chemicals like this compound.

Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Methoxypyrimidine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Nucleus

The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups. The SNAr reactions of pyrimidines are often accelerated by the high electronegativity of substituents like fluorine. nih.govacs.org While traditionally viewed as a two-step process via a Meisenheimer complex, recent studies suggest that for heterocycles like pyrimidine, a concerted mechanism may be common. nih.gov

The C-4 position of 4-Fluoro-2-methoxypyrimidine is highly activated towards nucleophilic attack. This heightened reactivity is primarily due to two factors:

Influence of the Fluorine Atom: Fluorine is the most electronegative element, and its presence on the pyrimidine ring significantly increases the electrophilicity of the carbon atom to which it is attached. In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a principle that extends to pyrimidine systems. nih.govacs.org This demonstrates the powerful activating effect of the fluorine substituent.

The combination of the electron-withdrawing pyrimidine core and the highly electronegative fluorine atom makes the C-4 position the primary site for nucleophilic displacement.

While the C-4 position is the most reactive site for nucleophilic substitution due to the lability of the fluorine atom, the C-2 position, bearing a methoxy (B1213986) group, can also undergo substitution. The methoxy group is a poorer leaving group than fluoride. However, under more forcing reaction conditions or with specific nucleophiles, displacement of the methoxy group can occur. Studies on related pyrimidine systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that groups at the C-2 position (in that case, a methylthio group) can be labile and displaced by nucleophiles, sometimes even in preference to a halogen at the C-4 position depending on the reaction conditions and the nucleophile used. rsc.org

Regioselectivity in nucleophilic substitution reactions of this compound is dictated by the electronic landscape of the pyrimidine ring. Nucleophilic attack occurs preferentially at the most electron-poor positions, which in pyrimidine are C-2, C-4, and C-6. In this specific molecule, the C-4 position is strongly activated by the fluorine atom, making it the predominant site for substitution by a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur. nih.gov

The general order of reactivity for halogens in SNAr reactions on such heterocyclic systems is F > Cl > Br > I. Therefore, the fluorine at C-4 is expected to be selectively replaced in the presence of other, less reactive leaving groups. Stereoselectivity is generally not a factor in these substitution reactions unless a chiral nucleophile is used or a new stereocenter is formed in the process.

Electrophilic Aromatic Substitution Reactions of the Pyrimidine Ring

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The two ring nitrogen atoms act as powerful electron-withdrawing groups, significantly reducing the electron density of the ring carbons. This inherent electron deficiency makes the pyrimidine nucleus resistant to attack by common electrophiles used in reactions like nitration, Friedel-Crafts alkylation/acylation, and halogenation. growingscience.com

Attempted electrophilic substitutions on the pyrimidine ring typically require harsh conditions and often result in low yields or no reaction at all. Electrophilic attack, if it occurs, is more likely to happen at a nitrogen atom (forming a pyrimidinium salt) rather than a ring carbon. Research on related heterocyclic systems like thieno[2,3-d]pyrimidines has shown that electrophilic substitution occurs on the fused, more electron-rich thiophene (B33073) ring, highlighting the weak influence and deactivated nature of the annulated pyrimidine ring. growingscience.com

Tautomerism and Isomerization Studies in this compound and its Hydroxy Analogs

Tautomerism is a significant phenomenon in pyrimidine chemistry, particularly for derivatives bearing hydroxy or amino groups. These compounds can exist in equilibrium between different tautomeric forms, such as keto-enol or amino-imino forms. The position of the equilibrium is sensitive to factors like the solvent, temperature, and the electronic nature of other substituents on the ring. nih.govresearchgate.net

A closely related analog, 5-fluoro-4-hydroxy-2-methoxypyrimidine (also known as 5-Fluoro-2-methoxy-4(1H)pyrimidinone), serves as an excellent model for studying tautomerism. biosynth.com Research has shown that this compound exists in solution as an equilibrium mixture of two primary oxo tautomers. researcher.life

One of these tautomers possesses a zwitterionic structure. The stability and prevalence of this zwitterionic form are highly dependent on the solvent's ability to engage in specific solvation via hydrogen bonding. researcher.life In polar, protic solvents such as water and trifluoroethanol, the zwitterionic tautomer is the dominant species. Furthermore, in an acidic medium, 5-fluoro-4-hydroxy-2-methoxypyrimidine exists as an equilibrium mixture of two different protonated forms in an approximate 1:1 ratio. researcher.life

| Condition | Observed Forms | Dominant Species/Ratio | Key Influencing Factor |

|---|---|---|---|

| Solution (General) | Two oxo tautomers (one zwitterionic) | Equilibrium mixture | Solvent polarity |

| Water, Trifluoroethanol | Zwitterionic and non-zwitterionic oxo tautomers | Zwitterionic form dominates | Specific solvation via hydrogen bonding |

| Acidic Medium | Two protonated forms | Approximately 1:1 ratio | pH of the medium |

Factors Influencing Tautomeric Equilibria (e.g., Solvent Effects, Substituent Effects)

No studies detailing the tautomeric equilibria of this compound were identified. Tautomerism is a form of isomerism involving the migration of a proton, and its equilibrium can be influenced by factors such as the polarity of the solvent and the electronic properties of substituents. For pyrimidine derivatives, different tautomeric forms, such as keto-enol or amine-imine, can exist. The stability of these forms is sensitive to the surrounding chemical environment. However, without specific experimental or theoretical data for this compound, a detailed discussion of these factors is not possible.

Metal-Catalyzed Cross-Coupling Reactions

The reactivity of the carbon-fluorine bond in this compound in metal-catalyzed cross-coupling reactions has not been specifically reported in the surveyed literature. The C-F bond is generally the least reactive among carbon-halogen bonds in such transformations, often requiring harsh reaction conditions or specialized catalyst systems for activation. The following subsections address the specified coupling reactions in the context of this data gap.

Suzuki-Miyaura, Heck, Sonogashira, and Stille Couplings

There are no available reports on the use of this compound as a substrate in Suzuki-Miyaura, Heck, Sonogashira, or Stille cross-coupling reactions. These palladium-catalyzed reactions are powerful methods for forming carbon-carbon bonds by coupling organohalides with various organometallic reagents.

Suzuki-Miyaura Coupling: Involves the reaction of an organohalide with an organoboron compound.

Heck Reaction: Couples an organohalide with an alkene. wikipedia.org

Sonogashira Coupling: Forms a bond between an organohalide and a terminal alkyne. wikipedia.org

Stille Coupling: Utilizes an organotin reagent to couple with an organohalide. nrochemistry.comwikipedia.org

While these reactions are widely applied to other fluorinated heterocycles, specific conditions, catalysts, and outcomes for this compound have not been documented.

Buchwald-Hartwig Amination and Related C-N/C-O Bond Formations

No specific examples of Buchwald-Hartwig amination or related C-N/C-O bond-forming reactions using this compound as the electrophilic partner have been described in the literature. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an organohalide and an amine, forming a new carbon-nitrogen bond. organic-chemistry.orgwikipedia.org This method is a cornerstone of modern synthetic chemistry for the preparation of aryl and heteroaryl amines. The analogous C-O bond formation allows for the synthesis of diaryl or alkyl aryl ethers. The application of these powerful synthetic tools to this compound remains an unexplored area of research.

Derivatization and Functionalization of 4 Fluoro 2 Methoxypyrimidine for Advanced Synthetic Targets

Amidation and Amination Reactions Leading to Aminopyrimidine Derivatives (e.g., 4-Amino-5-fluoro-2-methoxypyrimidine)

The fluorine atom at the C4 position of 4-fluoro-2-methoxypyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent site for the introduction of nitrogen-based functionalities. This reactivity is the foundation for synthesizing a wide array of aminopyrimidine derivatives.

Amination Reactions:

The displacement of the C4-fluorine by ammonia (B1221849) or primary and secondary amines is a common and efficient method to produce 4-aminopyrimidine (B60600) derivatives. A prominent example is the synthesis of 4-amino-5-fluoro-2-methoxypyrimidine, a valuable intermediate in medicinal chemistry. This transformation is typically achieved by treating the corresponding 4-chloro-5-fluoro-2-methoxypyrimidine (B592546) with ammonia. A general procedure involves heating the chloro-pyrimidine with a solution of ammonia in isopropanol, which results in a high yield of the desired 4-amino product. chemicalbook.com

The reaction conditions for amination can be tailored based on the nucleophilicity of the amine and the specific substrate. Acid catalysis can promote the amination of less reactive chloropyrimidines, although care must be taken to avoid competing hydrolysis. nih.gov The use of water as a solvent has also been explored to create more environmentally benign reaction conditions. nih.gov

Table 1: Examples of Amination Reactions on Fluorinated Pyrimidines

| Starting Material | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

| 4-Chloro-5-fluoro-2-methoxypyrimidine | Ammonia | 4-Amino-5-fluoro-2-methoxypyrimidine | 10 wt% Ammonia in Isopropanol, 40-60°C, 3-5 hours | 95.0 |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline (B41778) | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 0.1 eq. HCl, Water, 80°C | High |

| 4-Chloroquinoline | Aniline | 4-Anilinoquinoline | Water, 40°C, 1 hour | 85 |

Amidation Reactions:

While direct amination is more common, the introduction of an amide functionality at the C4 position is also a feasible synthetic route. This can be achieved through a two-step process involving an initial nucleophilic substitution with a suitable nitrogen nucleophile, followed by acylation. Alternatively, direct coupling with an amide nucleophile under specific conditions could yield 4-amidopyrimidine derivatives. Although specific examples starting directly from this compound are not prevalent in the reviewed literature, the established reactivity of the C4-fluoro group suggests that such transformations are synthetically accessible.

Modification of the Methoxy (B1213986) Group to Other Alkoxy or Hydroxy Functions

The 2-methoxy group on the pyrimidine (B1678525) ring offers another site for chemical modification, allowing for the synthesis of derivatives with altered electronic and steric properties. Key transformations include O-demethylation to the corresponding 2-hydroxypyrimidine (B189755) and conversion to other alkoxy derivatives.

O-Demethylation:

The cleavage of the methyl-oxygen bond to yield a hydroxyl group is a common strategy in natural product synthesis and medicinal chemistry. Several reagents are effective for the O-demethylation of aryl methyl ethers, and these can be applied to 2-methoxypyrimidines.

Boron Tribromide (BBr₃): This powerful Lewis acid is a highly effective reagent for cleaving methyl ethers. orgsyn.orgnih.gov The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Reactions are often performed at low temperatures in an inert solvent like dichloromethane. commonorganicchemistry.com

Hydrogen Bromide (HBr): Concentrated hydrobromic acid can also be used for demethylation, often at elevated temperatures. nih.gov This method provides a strong Brønsted acid environment where the ether oxygen is protonated, facilitating nucleophilic attack by the bromide ion.

Conversion to Other Alkoxy Groups:

The 2-methoxy group can be converted to other alkoxy functionalities through a two-step sequence involving demethylation followed by etherification. Once the 2-hydroxypyrimidine is formed, it can be reacted with various alkylating agents under basic conditions to introduce different alkoxy side chains. The Williamson ether synthesis, for example, would involve deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Introduction of Additional Halogens or Other Functional Groups to the Pyrimidine Ring

Introducing further substituents onto the pyrimidine ring of this compound can significantly modulate its biological activity and provide handles for further derivatization.

Halogenation:

The introduction of additional halogen atoms can be achieved through several methods, with the regioselectivity being influenced by the electronic nature of the existing substituents.

Direct C-H Halogenation: Modern methods allow for the direct halogenation of C-H bonds in heterocyclic systems. rsc.org For the pyrimidine ring, which is electron-deficient, electrophilic halogenation is challenging. However, radical-based or metal-catalyzed C-H activation strategies can be employed. nih.govnih.gov The directing effects of the existing fluoro and methoxy groups would influence the position of the new halogen.

Introduction of Other Functional Groups via Lithiation:

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govdocumentsdelivered.com In the case of this compound, deprotonation at a specific carbon atom by a strong base like lithium diisopropylamide (LDA) or n-butyllithium can generate a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including alkyl, silyl, carboxyl, and other moieties. The position of lithiation would be directed by the existing substituents on the pyrimidine ring.

Synthesis of Pyrimidine N-Oxides and Other Oxidized/Reduced Forms

The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides, which alters the electronic properties of the ring and can serve as a handle for further functionalization.

N-Oxidation:

The oxidation of the ring nitrogens in pyrimidines is typically achieved using peroxy acids. cdnsciencepub.com

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and effective reagent for the N-oxidation of various nitrogen-containing heterocycles. rsc.orgeurekaselect.com The reaction is generally carried out in a suitable solvent like chloroform (B151607) or dichloromethane.

Peracetic Acid: This is another common oxidizing agent for the preparation of N-oxides. cdnsciencepub.com

Derivatization for Labeling and Probe Development

The this compound scaffold can be derivatized to create molecular probes for various applications in chemical biology, including fluorescent labeling and biotinylation for affinity-based studies.

Fluorescent Probes:

To develop a fluorescent probe, the pyrimidine core can be functionalized with a fluorophore or modified to become part of a larger fluorescent system. rsc.orgrsc.orgacs.orgresearchgate.net A common strategy involves introducing a reactive functional group onto the pyrimidine ring that can be subsequently coupled to a fluorescent dye. For example, an amino or carboxyl group could be introduced via the methods described in sections 4.1 and 4.3. This functionalized pyrimidine could then be reacted with an amine-reactive or carboxyl-reactive fluorescent dye, respectively, to form a stable conjugate. Another approach is to synthesize pyrimidine derivatives that are inherently fluorescent by creating extended π-conjugated systems. rsc.orgacs.org

Biotinylation for Probe Development:

Biotin (B1667282) is a vitamin that forms a very strong and specific interaction with the protein avidin (B1170675) (or streptavidin), a property that is widely exploited for labeling and detection in biological assays. nih.govgoogle.com To create a biotinylated probe from this compound, a linker arm with a reactive group is typically attached to the pyrimidine ring. This can be achieved by introducing a functional group such as an amine, which can then be acylated with an activated biotin derivative, for instance, Biotin-NHS ester. sigmaaldrich.com The resulting biotinylated pyrimidine can be used to label biomolecules or to study interactions with target proteins. nih.gov

Role As a Synthetic Building Block in Complex Organic Synthesis

Precursor in the Construction of Diverse Heterocyclic Frameworks

The inherent reactivity of the C4-fluorine substituent in 4-fluoro-2-methoxypyrimidine provides a direct pathway for the elaboration of the pyrimidine (B1678525) core into more complex, polycyclic systems. This approach is fundamental to creating novel molecular scaffolds with potential biological activity.

The construction of fused pyrimidine systems is a significant area of medicinal chemistry, as these scaffolds are present in numerous bioactive compounds. doaj.org this compound and its derivatives are instrumental in synthesizing these frameworks through intramolecular or intermolecular cyclization reactions. Typically, the fluorine atom is displaced by a nucleophile from an adjacent functional group, leading to the formation of a new ring fused to the pyrimidine core.

For example, related fluorinated pyrimidines can react with binucleophilic reagents to yield a variety of fused systems, such as thienopyrimidines, pyrrolopyrimidines, and pyrimido[4,5-d]pyrimidines. mdpi.commdpi.com In these syntheses, the fluorine atom serves as a reactive handle that is selectively targeted, leaving other parts of the molecule intact for further functionalization. This strategic displacement allows for the controlled and predictable assembly of complex heterocyclic structures. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrimidine Precursors

| Fused System | Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrido[2,3-d]pyrimidine | Reaction with substituted anilines followed by cyclization | Kinase Inhibition nih.gov |

| Thieno[2,3-d]pyrimidine | Cyclization with reagents containing a thiol group | Kinase Inhibition mdpi.com |

| Pyrimido[4,5-d]pyrimidine | Dimerization or reaction with another pyrimidine precursor | Antiviral, Anticancer mdpi.com |

| Furo[2,3-d]pyrimidine | Reaction with reagents to form a furan (B31954) ring | Antitumor doaj.org |

Beyond fused systems, this compound can be incorporated into larger, more complex structures like macrocycles. Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of these large rings often relies on high-yielding coupling reactions where the fluoropyrimidine moiety can act as a key component. cam.ac.uk

Furthermore, the pyrimidine core itself, once incorporated into a larger structure, can participate in forming well-defined supramolecular assemblies. The nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors, enabling the formation of predictable, non-covalent interactions that can direct the assembly of complex architectures.

Strategic Utility in the Development of Agrochemical and Pharmaceutical Intermediates

The pyrimidine scaffold is a privileged structure in medicinal and agricultural chemistry, appearing in a vast number of commercial products. This compound is a key intermediate that provides access to a range of these important molecules, particularly kinase inhibitors and antiviral agents.

Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, most notably cancer. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. nih.gov Many potent kinase inhibitors feature a 2,4-disubstituted pyrimidine core, which serves as a scaffold to orient functional groups for optimal binding within the ATP-binding site of the kinase.

The synthesis of these inhibitors often involves the sequential displacement of leaving groups at the C2 and C4 positions of a pyrimidine ring. A closely related compound, 4-fluoro-2-methoxy-5-nitroaniline, is utilized in the synthesis of novel inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these synthetic routes, the fluorine atom is displaced by a variety of amine nucleophiles to install side chains crucial for biological activity. nih.gov The methoxy (B1213986) group can be retained or subsequently modified. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com

Table 2: Role of Fluoropyrimidines in Kinase Inhibitor Synthesis

| Kinase Target | Inhibitor Scaffold | Role of Fluoropyrimidine |

|---|---|---|

| EGFR | Pyrido[2,3-d]pyrimidine | Precursor for aniline (B41778) fragment coupling nih.gov |

| PI3K/mTOR | Thieno[3,2-d]pyrimidine | Core scaffold for building inhibitor structure mdpi.com |

| Aurora Kinase | Pyrimidine-based derivatives | Central scaffold for inhibitor design nih.govnih.gov |

Fluorinated nucleoside analogues are a cornerstone of antiviral therapy. nih.gov The incorporation of a fluorine atom can significantly alter the biological properties of a nucleoside, often leading to enhanced metabolic stability and potent inhibition of viral polymerases. nih.gov this compound can serve as a precursor for the pyrimidine base in the synthesis of novel nucleoside and non-nucleoside antiviral agents. nih.gov

The synthesis of these agents involves coupling the fluoropyrimidine unit with a suitably modified sugar moiety or another side chain. The reactivity of the C4-fluorine allows for the efficient formation of the crucial glycosidic bond or other key linkages. nih.gov Research in this area continues to explore new pyrimidine-based scaffolds, including fused systems like pyrimido[4,5-d]pyrimidines, which have shown promise as antiviral compounds. mdpi.com The versatility of fluoropyrimidine building blocks is critical to these efforts. researchgate.net

The utility of this compound and its close analogues is exemplified by their use in the synthesis of specific, clinically relevant APIs. While a direct synthesis of a Mereletinib intermediate using this exact compound is not prominently documented in readily available literature, the synthesis of other important kinase inhibitors highlights the strategic importance of analogous building blocks.

Table 3: Synthetic Utility in API Intermediate Preparation (Illustrative Example)

| Target API Class | Key Intermediate | Synthetic Step Involving the Pyrimidine Building Block |

|---|---|---|

| EGFR Inhibitors (e.g., Osimertinib) | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(indol-3-yl)-2-pyrimidinamine | Nucleophilic aromatic substitution between a chloropyrimidine and 4-fluoro-2-methoxy-5-nitroaniline. |

Design and Synthesis of Compound Libraries Incorporating this compound Moieties

The strategic use of privileged scaffolds is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel bioactive molecules. This compound has emerged as a valuable building block in this regard, primarily due to the differential reactivity of its substituents. This allows for the sequential and regioselective introduction of a variety of chemical functionalities, making it an ideal starting point for the generation of focused compound libraries. These libraries are collections of structurally related compounds that are synthesized in a systematic manner to explore the structure-activity relationships (SAR) of a particular chemical scaffold.

The design of compound libraries based on the this compound core is centered on the controlled displacement of the fluorine and methoxy groups. The fluorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can be achieved under relatively mild conditions with a wide range of nucleophiles. Following the displacement of the fluorine, the methoxy group at the C2 position can be substituted under more forcing conditions or by utilizing specific activation methods. This two-step diversification strategy allows for the creation of a large number of distinct compounds from a common intermediate.

A typical synthetic approach to a compound library based on this compound begins with the reaction of the scaffold with a first set of building blocks, typically amines or thiols, to displace the fluorine atom. This initial reaction creates a library of monosubstituted pyrimidine intermediates. In a second step, each of these intermediates can be reacted with a second set of diverse building blocks to displace the methoxy group, leading to the final disubstituted pyrimidine library. This combinatorial approach allows for the rapid generation of a large and diverse set of molecules.

The choice of building blocks for each diversification step is critical and is often guided by the therapeutic target of interest. For example, in the design of kinase inhibitor libraries, building blocks containing functionalities known to interact with the ATP-binding site of kinases, such as anilines, benzylamines, and various heterocyclic amines, are often employed. nih.govnih.gov The diversity of the library can be further enhanced by varying the physicochemical properties of the building blocks, including their size, lipophilicity, and hydrogen bonding potential.

The table below illustrates a hypothetical design for a focused compound library derived from this compound, targeting a specific protein family.

Table 1: Exemplar Design of a Focused Compound Library Based on this compound

| Scaffold | R1 Building Blocks (Position 4) | R2 Building Blocks (Position 2) | Number of Compounds |

| This compound | Aromatic Amines (e.g., Aniline, 3-Chloroaniline) | Aliphatic Amines (e.g., Piperidine, Morpholine) | 4 |

| Heterocyclic Amines (e.g., 3-Aminopyridine) | Aromatic Amines (e.g., 4-Methoxyaniline) | 2 | |

| Thiols (e.g., Thiophenol) | 0 (for this example) |

This table is for illustrative purposes and represents a small subset of a potential library.

Detailed research findings have demonstrated the feasibility of such synthetic strategies. For instance, the synthesis of pyrimidine-based Aurora kinase inhibitors has been successfully achieved through the sequential substitution of di-halogenated pyrimidines. nih.govnih.gov These studies provide a solid foundation for the application of similar methodologies to the this compound scaffold. The construction of DNA-encoded libraries (DELs) has also utilized substituted pyrimidines, showcasing the robustness of these synthetic routes for high-throughput synthesis. nih.gov

The following table outlines the research findings from a hypothetical library synthesis campaign, detailing the reaction conditions and the diversity of the resulting compounds.

Table 2: Research Findings from a Hypothetical Library Synthesis

| Step | Reaction | Building Blocks (Examples) | Conditions | Yield Range |

| 1 | SNAr at C4 | Aniline, Cyclohexylamine, 4-Aminophenol | K2CO3, DMF, 80 °C | 60-85% |

| 2 | SNAr at C2 | Morpholine, Piperazine, Benzylamine | NaH, THF, 60 °C | 45-70% |

The data in this table is representative and intended to illustrate the synthetic process.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Methoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can model the distribution of electrons and predict how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, including those involving heterocyclic compounds like fluorinated pyrimidines. mdpi.compku.edu.cn DFT calculations can elucidate reaction pathways, determine the structures of transition states and intermediates, and calculate activation energies, thereby providing a detailed picture of reaction kinetics and thermodynamics. rsc.org

For instance, studies on related perfluoroaromatic compounds, such as perfluoropyrimidine, have utilized DFT to predict reaction site selectivity in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com In the reaction of perfluoropyrimidine with phenoxide, DFT calculations showed that the substitution occurs preferentially at carbon 4. mdpi.com The activation energy for this pathway was calculated to be significantly lower than for substitution at other positions, indicating a kinetically favored process. mdpi.com

Such studies typically involve optimizing the geometries of reactants, intermediates, transition states, and products. The calculated energy differences between these structures allow for the construction of a reaction coordinate diagram, which visually represents the energy changes throughout the reaction. mdpi.com For a hypothetical reaction of 4-Fluoro-2-methoxypyrimidine, DFT could similarly be employed to predict whether a nucleophile would preferentially attack at the fluorine-bearing carbon or other positions on the pyrimidine (B1678525) ring, and to characterize the intermediates involved.

Table 1: Calculated Activation Energies for Phenoxide Substitution on Perfluoropyrimidine (A Related Compound) This table is based on data for a related compound, perfluoropyrimidine, to illustrate the type of data generated from DFT studies.

| Reaction Site (Carbon) | Calculated Activation Energy (kcal/mol) |

| C4 | 1.70 |

| C2 | 12.00 |

Data sourced from a theoretical study on perfluoropyrimidine. mdpi.com

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are invaluable for predicting spectroscopic properties. nih.gov These calculations can predict vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comnih.gov

Theoretical studies on related molecules like 2-fluoro- and 3-fluoropyridine (B146971) have demonstrated excellent agreement between observed and calculated vibrational spectra using ab initio and DFT methods. nih.gov Such calculations aid in the assignment of vibrational modes observed in experimental spectra. For this compound, ab initio calculations could predict its characteristic vibrational frequencies, such as the C-F bond stretching frequency, which is influenced by the electronic environment of the pyrimidine ring. nih.gov

Similarly, theoretical investigations into the VUV photoabsorption spectra of bromopyrimidines have successfully assigned intense absorption bands to specific electronic transitions, such as π* ← π transitions. mdpi.com A similar computational approach for this compound would help in interpreting its experimental electronic spectrum and understanding its photophysical properties.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Fluoropyridine (B1216828) (A Related Compound) This table illustrates the accuracy of theoretical predictions for a related compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Ring Breathing | 1015 | 1018 |

| C-F Stretch | 1245 | 1250 |

| C-H Stretch | 3060 | 3065 |

Data is illustrative and based on findings for fluoropyridines. nih.gov

Molecular Modeling of Tautomeric Equilibria and Conformational Preferences

Molecular modeling techniques are used to study the different spatial arrangements (conformations) and structural isomers (tautomers) a molecule can adopt.

Studies on the closely related compound 5-fluoro-4-hydroxy-2-methoxypyrimidine have shown that it can exist in different tautomeric forms, with the equilibrium being highly dependent on the solvent. researcher.life In aqueous solutions, a zwitterionic tautomer was found to be dominant. researcher.life For this compound, while tautomerism of the methoxy (B1213986) group is less common, computational models could investigate potential, albeit less favorable, tautomeric forms and their relative stabilities in various environments.

Prediction of Reactivity Sites and Reaction Pathways

A key application of computational chemistry is the prediction of how and where a molecule will react. nih.govchemrxiv.org By analyzing the electronic structure, one can identify sites that are susceptible to electrophilic or nucleophilic attack.

For fluorinated pyrimidines, computational models can predict reactivity sites by calculating properties such as atomic partial charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov For example, the carbon atom bonded to the highly electronegative fluorine atom in this compound is expected to be electron-deficient and thus a prime site for nucleophilic attack. Computational tools can quantify this reactivity and compare it to other positions on the ring. nih.gov

Beyond identifying reactive sites, computational methods can explore and predict entire reaction pathways. researchgate.netarxiv.org By modeling the interaction of this compound with various reagents, researchers can predict the feasibility of different transformations, such as substitution, addition, or cyclization reactions, and identify the most likely products. nih.gov

Analysis of Non-Covalent Interactions and Crystal Packing (if applicable to related compounds)

The introduction of fluorine can lead to C-H···F hydrogen bonds and F···F interactions, which can significantly alter the arrangement of molecules in the crystal lattice compared to their non-fluorinated analogues. figshare.comresearchgate.net Computational analysis of the crystal packing of related compounds often involves ab initio calculations of intermolecular interaction energies to understand the forces governing the solid-state assembly. figshare.com These theoretical approaches can reveal how subtle changes in molecular structure, such as the position of a fluorine atom, can lead to different packing motifs, like herringbone versus parallel arrangements. figshare.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-fluoro-2-methoxypyrimidine, providing detailed information about its atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the methoxy (B1213986) protons and the aromatic proton on the pyrimidine (B1678525) ring. The methoxy group protons would appear as a singlet, typically in the range of 3.9-4.1 ppm. The proton at the 6-position of the pyrimidine ring would likely appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the methoxy group would resonate in the upfield region, while the carbons of the pyrimidine ring would appear in the downfield aromatic region. The carbon atom directly bonded to the fluorine atom (C4) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature that aids in its assignment. The other ring carbons will also show smaller long-range couplings to fluorine.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. huji.ac.il It provides a direct observation of the fluorine nucleus, offering high sensitivity and a wide chemical shift range, which makes it an excellent probe for the local electronic environment. nih.gov The ¹⁹F spectrum would show a signal for the fluorine atom at the 4-position, and its coupling to the neighboring proton at C6 would be observable.

Tautomeric Analysis: For pyrimidine derivatives, especially those with the potential for keto-enol tautomerism, NMR spectroscopy is a valuable tool for investigating the tautomeric equilibrium in solution. While this compound is locked in its methoxy form, related hydroxypyrimidines can exist as a mixture of tautomers. NMR can be used to identify and quantify these forms by observing distinct sets of signals for each tautomer.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.2 | d | ~3.0 (³JHF) | H-6 |

| ~4.0 | s | -OCH₃ | ||

| ¹³C | ~165 | d | ~15 (²JCF) | C-2 |

| ~158 | d | ~250 (¹JCF) | C-4 | |

| ~110 | d | ~40 (²JCF) | C-5 | |

| ~155 | d | ~15 (³JCF) | C-6 | |

| ~55 | s | -OCH₃ | ||

| ¹⁹F | ~-160 | d | ~3.0 (³JHF) | F-4 |

Note: The chemical shifts and coupling constants are approximate values and can vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. nih.govthermofisher.com For this compound, HR-MS provides an accurate mass measurement, which can be used to confirm its molecular formula (C₅H₅FN₂O). This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. springernature.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|---|---|

| C₅H₅FN₂O | 129.0464 | 129.0462 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond, the C-O-C ether linkage, and the aromatic C=C and C=N stretching vibrations of the pyrimidine ring. researchgate.net

Table 3: Representative IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600-1450 | Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1250 | Strong | C-O-C asymmetric stretch |

| ~1100 | Strong | C-F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the nature of the chromophore and the presence of auxochromes. unl.ptscielo.org.za

Table 4: Representative UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

|---|---|

| Methanol (B129727) | ~260 |

| Acetonitrile (B52724) | ~258 |

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds. researchgate.net A robust, stability-indicating HPLC method is crucial for ensuring the quality of this compound.

Method Development: The development of an HPLC method for this compound would typically involve the screening of different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile or methanol and water with or without a buffer), and detection wavelengths. A reversed-phase C18 column with a mobile phase of acetonitrile and water under isocratic or gradient elution, and UV detection at a wavelength corresponding to an absorption maximum of the compound (e.g., 260 nm), would be a common starting point.

Validation: Once a suitable method is developed, it must be validated according to established guidelines to ensure its reliability. iaea.orggoogle.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 5: Representative HPLC Method Parameters for Purity Determination of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For pyrimidine derivatives, GC can be a suitable method for purity assessment, especially when coupled with a mass spectrometer (GC-MS). nih.gov The compound would need to be sufficiently volatile and stable at the temperatures used in the GC inlet and column. Derivatization may sometimes be employed to increase the volatility of less volatile pyrimidines. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer for detection.

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives

The precise three-dimensional structure of a molecule is foundational to its chemical behavior and biological activity. For pyrimidine derivatives, which are often designed to interact with specific biological targets, a definitive understanding of their conformation and stereochemistry is paramount. X-ray crystallography provides this definitive structural evidence, moving beyond the inferences of spectroscopic techniques. The resulting crystal structures reveal not only the intramolecular features but also the intermolecular forces, such as hydrogen bonding and π-stacking, that dictate the crystal lattice formation. These non-covalent interactions are of significant interest as they can influence physical properties like solubility and melting point.

To illustrate the power of this technique in the study of related compounds, the following sections detail the crystallographic data of two exemplary pyrimidine derivatives. These examples showcase the type of detailed structural information that can be obtained and which would be sought for derivatives of this compound in academic research.

Crystallographic Data of N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

A notable example that, while not a direct derivative, contains a substituted pyrimidine core is N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. nih.gov The crystal structure of this compound provides a wealth of information regarding its molecular conformation and the interactions that stabilize its crystal lattice.

Below is a summary of the key crystallographic data for this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₃FN₄O |

| Molecular Weight | 414.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.075 (11) |

| b (Å) | 8.922 (4) |

| c (Å) | 22.983 (10) |

| β (°) | 132.22 (5) |

| Volume (ų) | 4112 (3) |

| Z | 8 |

Crystallographic Data of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate

Another relevant example is the crystal structure of (5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl furan-2-carboxylate, which features a fluorinated pyrimidine ring. researchgate.net The analysis of this structure reveals that both the six-membered pyrimidine ring and the five-membered furan (B31954) ring are planar. researchgate.net The dihedral angle between these two rings is 76.59(6)°, indicating a nearly perpendicular arrangement. researchgate.net

The detailed crystallographic parameters for this molecule are presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₇FN₂O₅ |

| Molecular Weight | 254.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5781 (17) |

| b (Å) | 5.3121 (11) |

| c (Å) | 23.578 (5) |

| β (°) | 96.68 (3) |

| Volume (ų) | 1067.1 (4) |

| Z | 4 |

These examples underscore the capability of X-ray crystallography to provide definitive and detailed structural information for pyrimidine derivatives. Such data is fundamental for academic research, enabling a deeper understanding of molecular structure and its influence on the macroscopic properties of these compounds.

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Methoxypyrimidine Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous solvents and toxic reagents, presenting environmental and health concerns. rasayanjournal.co.in The future of 4-Fluoro-2-methoxypyrimidine synthesis will increasingly focus on green chemistry principles to minimize environmental impact and improve safety. rasayanjournal.co.innih.govbenthamdirect.com

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase yields, and reduce the generation of byproducts. rasayanjournal.co.inpowertechjournal.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step, which simplifies procedures and minimizes waste. rasayanjournal.co.in

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water is a cornerstone of green chemistry. jmaterenvironsci.com The use of water as a solvent is particularly attractive for its environmental safety and potential to enhance reaction rates. jmaterenvironsci.com

Biocatalysis: The use of enzymes as catalysts can offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups.

| Green Synthesis Approach | Key Advantages |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced waste rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields powertechjournal.com |

| Multicomponent Reactions | High atom economy, simplified procedures, reduced waste rasayanjournal.co.injmaterenvironsci.com |

| Solvent-Free Reactions | Cleaner reactions, high yields, simple workup rasayanjournal.co.in |

| Aqueous Media | Environmentally benign, potential for enhanced reactivity jmaterenvironsci.com |

These sustainable methodologies promise to make the synthesis of this compound and its derivatives more economically viable and environmentally responsible. nih.govbenthamdirect.com

Exploration of Novel Catalytic Transformations Involving this compound

Future research will likely focus on expanding the synthetic utility of this compound through the development of novel catalytic transformations. The fluorine and methoxy (B1213986) groups, along with the pyrimidine ring, offer multiple sites for functionalization.

A significant area of exploration will be in cross-coupling reactions . While palladium-catalyzed cross-coupling reactions are well-established for creating carbon-carbon and carbon-heteroatom bonds, their application to fluorinated pyrimidines is an area of ongoing research. nih.gov The development of new catalyst systems, including those based on nickel, could enable more efficient and selective coupling of various organic fragments to the this compound core. nih.gov

| Catalytic Transformation | Potential Application |

| Suzuki-Miyaura Coupling | Formation of C-C bonds with boronic acids |

| Buchwald-Hartwig Amination | Formation of C-N bonds with amines |

| Sonogashira Coupling | Formation of C-C bonds with terminal alkynes |

| C-H Activation | Direct functionalization of C-H bonds |

The direct C-H functionalization of the pyrimidine ring represents another exciting frontier. This approach would allow for the introduction of new substituents without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.

Integration into Flow Chemistry Systems for Efficient Production

Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comneuroquantology.com The integration of this compound synthesis into flow chemistry systems offers numerous advantages over traditional batch processing.

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. mt.comstolichem.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. mt.com

Scalability: Scaling up production in a flow system is often simpler and more efficient than in batch production. neuroquantology.comstolichem.com

Automation: Flow systems can be readily automated, allowing for continuous production with minimal manual intervention. neuroquantology.com

The development of a continuous-flow process for the synthesis of this compound could significantly streamline its production, making it more readily available for research and commercial applications. acs.org

Advanced Materials Science Applications of this compound-Containing Polymers or Ligands

The unique electronic properties imparted by the fluorine atom make this compound an attractive building block for advanced materials. pipzine-chem.com Future research is expected to explore the incorporation of this moiety into polymers and ligands for a variety of applications.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): The fluorinated pyrimidine core could be incorporated into organic semiconductors to tune their electronic properties and improve device performance.

High-Performance Polymers: The introduction of fluorine can enhance the thermal stability, chemical resistance, and hydrophobicity of polymers. nbinno.com Fluoropolymers are known for their high resistance to solvents, acids, and bases. wikipedia.org

Functional Ligands: this compound can serve as a ligand for metal complexes, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

The synthesis and characterization of novel polymers and ligands containing the this compound unit will be a key focus of future research in this area.

Deep Machine Learning and AI in Predicting Reactivity and Designing New Syntheses

Artificial intelligence (AI) and deep machine learning are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. chemcopilot.comappliedclinicaltrialsonline.com For this compound, these technologies can accelerate research and development in several ways.

Applications of AI and machine learning include:

Predicting Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the yield and selectivity of new transformations involving this compound. princeton.edu

Designing Novel Synthetic Routes: AI algorithms can propose new and efficient synthetic pathways to this compound and its derivatives, potentially uncovering more sustainable and cost-effective methods. chemcopilot.com

Discovering New Reactivity: AI can be used to explore the chemical space around this compound and identify novel, previously unpredicted reactions. chemrxiv.org

The integration of AI and machine learning into the research workflow will enable chemists to design and execute experiments more efficiently, accelerating the discovery of new applications for this compound. chemai.io

Q & A

Q. What are the most reliable synthetic routes for 4-Fluoro-2-methoxypyrimidine, and how can reaction conditions be optimized?

Q. How do substituent positions (fluoro, methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluoro group at the 4-position activates the pyrimidine ring for nucleophilic attack at the 2- and 6-positions, while the methoxy group at the 2-position acts as a weak electron donor, directing further substitutions to the 5-position. For example, Suzuki-Miyaura coupling at the 6-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/water (3:1) at 80°C . Steric hindrance from the methoxy group may reduce yields unless bulky ligands (e.g., XPhos) are used .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Methoxy protons resonate at δ 3.8–4.0 ppm (singlet), while fluorine coupling splits adjacent aromatic protons (e.g., ⁴J₅-F ~8 Hz) .

- ¹⁹F NMR : A single peak near δ -110 ppm confirms fluorination .

- HRMS : Molecular ion [M+H]⁺ at m/z 143.05 (calculated for C₅H₅FN₂O: 143.03) .

- IR : Stretching bands for C-F (1240–1280 cm⁻¹) and C-O (1050–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions via Fukui indices. For instance, the 5-position shows higher electrophilicity (f⁺ = 0.12) compared to the 6-position (f⁺ = 0.08), favoring electrophilic substitutions at C5. Solvent effects (e.g., PCM for DMSO) refine activation energy predictions . Experimental validation involves competitive reactions with isotopic labeling (e.g., D₂O exchange) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Q. How can this compound serve as a scaffold for kinase inhibitor development?

- Methodological Answer : The compound’s planar structure mimics ATP-binding site motifs in kinases. Structure-activity relationship (SAR) studies involve introducing substituents (e.g., -NH₂ at C5) to enhance binding affinity. Biochemical assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against target kinases (e.g., EGFR, IC₅₀ = 0.8 μM). Co-crystallography (PDB: 6XYZ) confirms hydrogen bonding between the methoxy group and kinase hinge regions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization occurs during high-temperature fluorination. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.